4,6-O-Benzylidenehexose

Catalog No.
S663960
CAS No.
30688-66-5
M.F
C13H16O6
M. Wt
268.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-O-Benzylidenehexose

CAS Number

30688-66-5

Product Name

4,6-O-Benzylidenehexose

IUPAC Name

(2R,3R)-2,3-dihydroxy-3-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]propanal

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

InChI

InChI=1S/C13H16O6/c14-6-9(15)11(17)12-10(16)7-18-13(19-12)8-4-2-1-3-5-8/h1-6,9-13,15-17H,7H2/t9-,10+,11+,12+,13?/m0/s1

InChI Key

XTVRQMKOKFFGDZ-ZLUZDFLPSA-N

SMILES

Array

Synonyms

4,6-O-Benzylidene-D-glucopyranoside;4,6-O-Benzylidene-D-glucose;4,6-O-Benzylidene-D-glucopyranose;4,6-o-(Phenylmethylene)-D-glucose;D-Glucose, 4,6-o-(phenylmethylene)-

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(C(C=O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)[C@@H]([C@H](C=O)O)O)O

4,6-O-Benzylidene-D-glucose is a useful intermediate for the synthesis of carbohydrates.

4,6-O-Benzylidene-D-glucopyranose (CAS 30688-66-5) is a cornerstone protected intermediate in carbohydrate chemistry and industrial oligosaccharide synthesis. By selectively bridging the C4 and C6 hydroxyl groups with a rigid 1,3-dioxane ring, this compound effectively locks the D-glucose core into a highly stable pyranose chair conformation. This regioselective protection leaves the C1, C2, and C3 positions available for immediate downstream functionalization, bypassing the complex, multi-step protection and deprotection sequences required when starting from native, unprotected sugars. For procurement teams and synthetic laboratories, sourcing this pre-formed, high-purity intermediate is critical for ensuring batch-to-batch reproducibility, controlling stereochemistry in complex glycosylation reactions, and streamlining the scalable production of active pharmaceutical ingredients (APIs) and advanced glycoconjugates [1].

Generic substitution with unprotected D-glucose or alternative diol-protecting groups fundamentally fails due to the unique regiochemical and structural demands of carbohydrate functionalization. Native D-glucose possesses five hydroxyl groups with highly similar reactivities, making direct, selective modification of the C4 or C6 positions practically impossible without forming intractable, low-yield mixtures [1]. Furthermore, attempting to substitute the benzylidene group with the common, lower-cost isopropylidene (acetonide) protecting group alters the fundamental ring structure; reaction of D-glucose with acetone natively yields 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, forcing a ring contraction from a 6-membered pyranose to a 5-membered furanose[2]. Consequently, for workflows requiring an intact pyranose core with strictly protected 4,6-positions, 4,6-O-benzylidene-D-glucopyranose is a non-interchangeable, mandatory starting material [3].

Pyranose Ring Retention vs. Acetonide-Induced Ring Contraction

The choice of protecting group dictates the fundamental geometry of the resulting sugar. 4,6-O-Benzylidene-D-glucopyranose strictly maintains the 6-membered pyranose ring structure, locking it into a stable chair conformation. In contrast, standard protection with acetone (isopropylidene) forces a structural rearrangement, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a 5-membered ring [1].

Evidence DimensionResulting carbohydrate ring structure
Target Compound Data100% retention of 6-membered pyranose ring
Comparator Or BaselineIsopropylidene (Acetonide) protection: Yields 5-membered furanose ring
Quantified DifferenceAbsolute structural divergence (Pyranose vs. Furanose)
ConditionsStandard acid-catalyzed acetalization conditions

Buyers synthesizing pyranose-based therapeutics or materials cannot use standard acetonide protection, making the benzylidene intermediate the exclusive structural choice.

Divergent Reductive Cleavage Capabilities vs. Trityl Protection

The 4,6-O-benzylidene acetal offers unique synthetic divergence. It can be regioselectively opened using NaCNBH3/HCl to yield the 6-O-benzyl-4-OH derivative (>80% yield), or opened using BH3·THF/TMSOTf to yield the 4-O-benzyl-6-OH derivative (>85% yield) [1]. Conversely, a 6-O-Trityl protected comparator only allows for deprotection at the 6-position and provides no direct pathway to selectively functionalize the 4-position.

Evidence DimensionRegioselective deprotection pathways
Target Compound Data2 distinct pathways (>80% yield for either 4-OH or 6-OH liberation)
Comparator Or Baseline6-O-Trityl-D-glucose: 1 pathway (6-OH liberation only)
Quantified Difference100% increase in downstream regioselective pathway options
ConditionsReductive cleavage using hydride reagents vs. standard acidic detritylation

A single procured batch of the benzylidene intermediate can be split into two distinct regioselective synthesis pipelines, maximizing procurement ROI and minimizing inventory complexity.

Glycosylation Stereocontrol vs. Flexibly Protected Donors

The rigid 1,3-dioxane ring of 4,6-O-benzylidene-D-glucopyranose imposes significant torsional strain on the intermediate oxacarbenium ion during glycosylation. This torsional effect strongly directs the stereochemical outcome, heavily favoring α-glucopyranosylation (or β-mannopyranosylation in mannose analogs). In contrast, flexibly protected donors, such as 4,6-di-O-benzyl glucose, lack this rigidity and typically yield poor stereoselectivity, often resulting in near 1:1 to 1:1.2 α/β mixtures [1].

Evidence DimensionAnomeric stereoselectivity (α/β ratio)
Target Compound DataHighly stereoselective (driven by torsional strain)
Comparator Or Baseline4,6-di-O-benzyl donors: Poor selectivity (~1:1 to 1:1.2 α/β ratio)
Quantified DifferenceSignificant reduction in unwanted anomer formation
ConditionsStandard chemical O-glycosylation with Lewis acid promoters

Procuring the benzylidene-locked building block eliminates the need for costly, labor-intensive chromatographic separation of anomeric mixtures at scale.

Commercial Procurement Efficiency vs. In-House Synthesis

While 4,6-O-benzylidene-D-glucopyranose can be synthesized in-house from D-glucose and benzaldehyde (or benzaldehyde dimethyl acetal), the reaction typically caps at 60-70% yield and requires extensive solvent washing and recrystallization to remove toxic, reactive residual benzaldehyde [1]. Commercial procurement guarantees >98% HPLC purity, entirely bypassing this low-yielding, solvent-heavy bottleneck.

Evidence DimensionProcess yield and purity bottleneck
Target Compound DataCommercially procured: >98% HPLC purity, immediate availability
Comparator Or BaselineIn-house synthesis: 60-70% yield, requires extensive recrystallization
Quantified DifferenceElimination of a ~30-40% yield loss step and associated solvent waste
ConditionsIndustrial scale-up vs. direct commercial sourcing

Outsourcing this intermediate removes a messy, low-yielding step, freeing up reactor time and labor for high-value, proprietary downstream API synthesis.

Stereoselective Oligosaccharide Assembly

Directly downstream of its ability to impose torsional strain on glycosyl donors, this compound is the optimal starting material for the stereoselective synthesis of complex oligosaccharides. By utilizing the 4,6-O-benzylidene lock, process chemists can drive high α-selectivity in glucosylation reactions, drastically reducing the burden of purifying anomeric mixtures during the scale-up of carbohydrate-based vaccines and therapeutics [1].

Regioselective Library Generation for Drug Discovery

Because the benzylidene acetal can be reductively cleaved in two divergent directions (yielding either a free 4-OH or a free 6-OH group depending on the reagent), this compound is highly prioritized in combinatorial chemistry. Procurement of this single intermediate allows medicinal chemistry teams to efficiently branch their synthesis pathways to create diverse libraries of regioselectively modified glycoconjugates [2].

Synthesis of Sugar-Based Low Molecular Weight Gelators (LMWGs)

Beyond traditional synthesis, the rigid, hydrophobic benzylidene group natively provides the necessary π-π stacking and structural rigidity required for supramolecular self-assembly. It is the preferred, ready-to-use building block for formulating carbohydrate-based LMWGs used in advanced biomaterials, targeted drug delivery matrices, and tissue engineering scaffolds [3].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

268.09468823 Da

Monoisotopic Mass

268.09468823 Da

Heavy Atom Count

19

Appearance

Assay:≥95%A crystalline solid

Dates

Last modified: 08-15-2023

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